4(1H)-Pyridazinone, 5-butyl-3-chloro-6-phenoxy-1-(phenylmethyl)-
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Overview
Description
1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one is a synthetic organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms. This compound is characterized by its unique structure, which includes benzyl, butyl, chloro, and phenoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, such as a diketone, which undergoes cyclization with hydrazine to form the pyridazine ring.
Substitution Reactions: Introduction of the benzyl, butyl, and chloro groups through nucleophilic substitution reactions.
Phenoxy Group Addition: The phenoxy group can be introduced via an etherification reaction using phenol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, phenols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-chloro-6-phenoxypyridazin-4(1H)-one: Lacks the butyl group.
1-benzyl-5-butyl-3-chloro-6-methoxypyridazin-4(1H)-one: Contains a methoxy group instead of a phenoxy group.
1-benzyl-5-butyl-3-chloro-6-phenylpyridazin-4(1H)-one: Contains a phenyl group instead of a phenoxy group.
Uniqueness
1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4(1H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
919197-99-2 |
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Molecular Formula |
C21H21ClN2O2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-benzyl-5-butyl-3-chloro-6-phenoxypyridazin-4-one |
InChI |
InChI=1S/C21H21ClN2O2/c1-2-3-14-18-19(25)20(22)23-24(15-16-10-6-4-7-11-16)21(18)26-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3 |
InChI Key |
SHSUQQPHXDCVQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(N=C(C1=O)Cl)CC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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